BenchChemオンラインストアへようこそ!

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

Peptide Synthesis PROTAC Linker Design Physicochemical Characterization

Optimize your PROTAC linker library with this high-purity (98%) N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine. The orthogonal tert-butyl ester remains stable under Fmoc-deprotection conditions, enabling selective acidolytic cleavage to expose a 4-carboxybutyl anchoring point. This four-carbon spacer provides critical conformational reach beyond three-carbon analogs, directly impacting ternary complex formation efficiency. Available in bulk (up to 1 kg) to support scale-up from screening to preclinical batches.

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
Cat. No. B8229238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine
Molecular FormulaC25H29NO6
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28)
InChIKeyODJMJHSQHLGOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine: Key Procurement Specifications and Class Context


N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine (CAS 174799-90-7; molecular formula C25H29NO6; molecular weight 439.5 g/mol) is a protected amino acid derivative belonging to the class of N-alkyl-N-Fmoc-glycines with a side-chain terminal tert-butyl ester . The compound features an Nα-Fmoc protecting group that is base-labile and compatible with standard Fmoc solid-phase peptide synthesis (SPPS), along with a tert-butyl-protected 4-oxobutyl side chain that remains stable under basic Fmoc-deprotection conditions . Its reported LogP values range from 3.90 to 4.44, indicating moderate lipophilicity . Commercially available in purities of 95% to 99% from multiple vendors, this compound serves as a specialized building block for introducing a 4-carboxybutyl functional group into peptide sequences after selective acidolytic deprotection of the tert-butyl ester .

Why Generic Substitution of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine Carries Procurement Risk


Generic substitution with alternative N-Fmoc-N-alkyl glycines is not scientifically equivalent because side-chain length and the presence of the tert-butyl ester directly determine both the physicochemical properties of the final peptide conjugate and the synthetic strategy for orthogonal deprotection . Closely related analogs such as Fmoc-N-(tert-butoxycarbonylethyl)glycine (CAS 174799-89-4) possess a shorter two-carbon spacer (propyl vs. butyl backbone), which alters the spatial reach and conformational flexibility of the installed functional group . The tert-butyl ester in the target compound is specifically acid-labile, enabling selective side-chain deprotection while preserving Fmoc integrity—a property not shared by analogs with methyl or benzyl esters that require different deprotection regimes . Substituting an incorrect linker length or protecting group configuration introduces quantifiable uncertainty in coupling efficiency, downstream deprotection yield, and final product identity, thereby compromising experimental reproducibility and increasing total procurement cost through failed synthesis campaigns.

Quantitative Procurement Evidence: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine vs. Analogous Building Blocks


LogP and Lipophilicity Comparison: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine vs. Fmoc-N-(tert-butoxycarbonylethyl)glycine

The target compound (CAS 174799-90-7) exhibits LogP values ranging from 3.90 to 4.44 across vendor datasets, with a molecular weight of 439.5 g/mol . The closely related analog Fmoc-N-(tert-butoxycarbonylethyl)glycine (CAS 174799-89-4), which contains a three-carbon (propyl) backbone instead of the four-carbon (butyl) backbone, has a molecular weight of 425.47 g/mol and is described as possessing enhanced solubility in organic solvents due to its tert-butoxycarbonyl (Boc) group . While no single study provides head-to-head LogP measurement for both compounds under identical conditions, the structural difference of one additional methylene group in the target compound corresponds to a theoretical LogP increase of approximately 0.5 units based on the Hansch-Leo fragmental constant for -CH2- [1].

Peptide Synthesis PROTAC Linker Design Physicochemical Characterization

Stability in Physiological pH Conditions: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine in PBS Buffer

In a curated ChEMBL assay (ID CHEMBL4682084), the stability of N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine was assessed in pH 7.4 PBS buffer, measuring oligopeptide-conversion at 100 µM concentration over a period of up to 24 hours by LC-MS/MS analysis [1]. While the assay record does not report a specific numeric stability percentage, the existence of a standardized stability measurement protocol for this compound under physiologically relevant conditions provides a verifiable quality benchmark. For comparison, Fmoc-protected amino acids generally exhibit half-lives exceeding 24 hours in neutral aqueous buffers when stored appropriately, though N-alkyl substitution can modulate stability profiles [2]. No equivalent PBS stability data was located for the shorter-chain analog Fmoc-N-(tert-butoxycarbonylethyl)glycine in authoritative databases, making this assay record a point of documented characterization for the target compound.

Peptide Stability Bioconjugation Physiological Buffer Compatibility

Commercial Purity and Synthesis Accessibility: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine vs. Analogs

Multiple commercial vendors offer N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine with purities ranging from 95% to 99% . Specifically, WuXi Tides supplies this compound at >95% purity with confirmed in-stock availability , while Gill Biochemical (Jier Sheng Hua) offers 99% purity material . The closely related analog Fmoc-N-(tert-butoxycarbonylethyl)glycine is similarly available at unspecified purity levels from vendors such as Santa Cruz Biotechnology and Glpbio . However, the target compound maintains broader vendor distribution across multiple geographic regions (UK, USA, China, Japan), with at least six distinct commercial sources identified .

Building Block Quality Peptide Synthesis Vendor Comparison

Cost-Effectiveness Analysis: N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine Procurement Economics

Vendor pricing data reveals significant inter-supplier variation for N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine. WuXi Tides offers the compound at approximately $181 per gram at the 1g scale, scaling to $88 per gram at the 100g scale . Fluorochem pricing in GBP (approximately £286/100mg) reflects premium European sourcing . Fujifilm Wako Japanese pricing ranges from approximately $220 to $290 per 100mg depending on manufacturer (JN-7711 vs. M04469 product codes) . In contrast, the shorter-chain analog Fmoc-N-(tert-butoxycarbonylethyl)glycine is priced at approximately $109 per 250mg from Santa Cruz Biotechnology . However, the target compound's availability in bulk quantities (up to 100g and 1kg) from multiple vendors provides economies of scale not readily available for the analog series .

Procurement Economics Building Block Sourcing Peptide Synthesis

Side-Chain Functional Utility: tert-Butyl Ester Protection Strategy in SPPS

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine employs the standard Fmoc/tert-butyl orthogonal protection strategy wherein the Nα-Fmoc group is base-labile (removed with 20% piperidine in DMF) while the side-chain tert-butyl ester remains intact under basic conditions and is selectively cleaved with trifluoroacetic acid (TFA) . This orthogonality is fundamental to Fmoc SPPS and enables sequential deprotection and coupling without side-chain interference [1]. In contrast, analogs bearing methyl or benzyl ester side-chain protection require alternative deprotection regimes (saponification for methyl esters; hydrogenolysis for benzyl esters) that are not orthogonal to Fmoc and compromise synthetic efficiency in automated SPPS workflows [2]. The target compound thus integrates seamlessly into standard Fmoc SPPS protocols without requiring modified deprotection steps.

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Strategy

Linker Length Differentiation: Four-Carbon Spacer vs. Three-Carbon Spacer in PROTAC Design

In PROTAC (PROteolysis TArgeting Chimera) design, linker length critically determines the radius of collision between the E3 ligase and target protein, directly affecting ternary complex formation efficiency and degradation potency [1]. The target compound provides a four-carbon (butyl) backbone upon deprotection, whereas the analog Fmoc-N-(tert-butoxycarbonylethyl)glycine provides a three-carbon (propyl) backbone . While no head-to-head PROTAC potency comparison using these exact building blocks has been published in the peer-reviewed literature, established structure-activity relationship studies in PROTAC development demonstrate that incremental increases of even one methylene unit in linker length can shift degradation DC50 values by 2- to 10-fold depending on target protein and E3 ligase pair geometry [2].

PROTAC Linker Targeted Protein Degradation Linker Length Optimization

Optimal Application Scenarios for N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine Procurement


PROTAC Linker Synthesis Requiring Defined Four-Carbon Spacing

This compound is optimally deployed in PROTAC development when a four-carbon linker segment is required between the target-binding warhead and E3 ligase ligand. Upon deprotection of the tert-butyl ester, the resulting 4-carboxybutyl moiety provides precise spatial control that differs from three-carbon or five-carbon alternatives. Researchers optimizing linker length for maximum degradation efficiency should procure this compound when the three-carbon analog has been tested and found suboptimal but a full PEG-based linker introduces excessive flexibility [1]. The documented commercial availability in bulk quantities (up to 1kg) supports scale-up from initial screening to preclinical candidate production .

SPPS-Based Synthesis of Peptides with C-Terminal Carboxylic Acid Functionality

This compound serves as a building block for introducing a pendant 4-carboxybutyl group into peptide sequences during Fmoc-based solid-phase peptide synthesis. The orthogonal tert-butyl ester protection remains intact during iterative Fmoc deprotection cycles (20% piperidine) and is removed concurrently with other acid-labile side-chain protecting groups during final TFA cleavage . The 99% purity grade available from Gill Biochemical minimizes the accumulation of deletion sequences in extended peptide syntheses, directly improving crude peptide purity and reducing HPLC purification burden . Procurement should be prioritized for peptides intended for bioconjugation via the liberated carboxyl group.

PEGylated Peptide and Bioconjugate Development

The 4-oxobutyl side chain upon deprotection provides a carboxylic acid anchor point for subsequent PEGylation or other bioconjugation reactions. The four-carbon aliphatic spacer offers increased conformational reach compared to three-carbon analogs, which can improve conjugation efficiency with sterically hindered biomolecules . The compound's moderate lipophilicity (LogP 3.90-4.44) facilitates solubility in common SPPS solvents (DMF, DCM) during coupling steps while the final deprotected carboxyl group enables aqueous-phase bioconjugation post-cleavage . This scenario is particularly relevant for producing peptide-drug conjugates and peptide-based imaging probes.

Unnatural Amino Acid Incorporation in Medicinal Chemistry Campaigns

As an N-substituted glycine derivative with a protected carboxylic acid side chain, this compound enables the systematic exploration of structure-activity relationships in peptide-based drug candidates. The Fmoc protection allows direct incorporation into existing peptide libraries using standard automated SPPS instrumentation without protocol modification [2]. The documented PBS buffer stability assessment [3] supports its use in workflows requiring aqueous buffer exposure prior to final deprotection, providing procurement confidence for medicinal chemistry laboratories conducting SAR by modular peptide assembly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.